molecular formula C14H11N B165094 1-Aminoanthracene CAS No. 610-49-1

1-Aminoanthracene

Cat. No. B165094
CAS RN: 610-49-1
M. Wt: 193.24 g/mol
InChI Key: YUENFNPLGJCNRB-UHFFFAOYSA-N
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Description

1-Aminoanthracene (1-AMA) is an organic compound with the molecular formula C14H11N . It is also known as anthracen-1-amine . It is a fluorophore, which functions as a polarity-sensitive hydrophobic probe useful in the identification of protein cavities . It is also known to be a fluorescent general anesthetic .


Synthesis Analysis

1-Aminoanthracene can be synthesized by reaction of cyanuric chloride with 1-aminoanthracenes and subsequent nucleophilic substitution of chlorine atoms on the triazinyl ring with methoxy and/or phenylamino groups . Another method involves the coupling of a weakly reactive amine, 1-aminoanthracene-9,10-dione, and sterically hindered carboxylic acids using COMU as the coupling agent .


Molecular Structure Analysis

The molecular structure of 1-Aminoanthracene consists of a system of three linearly fused benzene rings . The InChI representation of its structure is InChI=1S/C14H11N/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,15H2 .


Chemical Reactions Analysis

1-Aminoanthracene can undergo various chemical reactions. For instance, it can be converted to N-triazinyl derivatives by reaction with cyanuric chloride . It can also react with sterically hindered carboxylic acids to form 1-aminoanthracene-9,10-dione carboxamides .


Physical And Chemical Properties Analysis

1-Aminoanthracene has a molecular weight of 193.24 g/mol . It is a solid under normal conditions .

Scientific Research Applications

Polymer Synthesis

1-Aminoanthracene has been utilized in the synthesis of polymers like poly(1-aminoanthracene) through chemical oxidative polymerization. This process, involving catalysts like hydrogen peroxide and iron, results in polymers with distinct electrical conductivities and solubility in various solvents. These polymers show potential in electrical and material science applications due to their conductivity and structural properties (Moon et al., 1993).

Electrochemical Applications

The electrooxidation of 1-aminoanthracene has been investigated for its use in developing polymeric films with electrochemical applications. These films, formed on platinum electrodes, show diverse electrochemical responses and are characterized by their unique redox properties, making them suitable for various electrochemical devices and sensors (Faria & Bulhões, 1999).

pH Sensing

1-Aminoanthracene-derived films have been explored as pH sensors. The potentiometric response of these films varies depending on the preparation conditions, showing an effective range between pH 1 and 12. This makes them suitable for applications in environmental monitoring and analytical chemistry (Faria & Bulhões, 1998).

Molecular Logic Gate Applications

1-Aminoanthracene, in conjunction with other compounds, has demonstrated potential in creating molecular logic gates. These gates can perform complex logic operations, indicating potential applications in molecular computing and advanced electronic devices (Suresh, Kar & Das, 2010).

Spectroscopy and Fluorescence Studies

The fluorescence properties of 1-aminoanthracene have been extensively studied, revealing its interactions with different solvents and its potential as a probe in fluorescence spectroscopy. These studies provide insights into the molecular behavior of 1-aminoanthracene, which can be applied in chemical analysis and material characterization (Watanabe et al., 2000).

Thin Film Growth

Thin films of amino-substituted anthracenes, including 1-aminoanthracene, have been developed under non-thermal equilibrium conditions. These films show significant variations in their structural, optical, and electrical properties based on the substrate temperature and amino substitution, indicating their potential in light-emitting and electronic applications (Brar, Mahajan & Bedi, 2014).

Safety And Hazards

1-Aminoanthracene is moderately toxic by the intraperitoneal route . It is a questionable carcinogen with experimental tumorigenic data . Mutation data has been reported . When heated to decomposition, it emits toxic fumes of NOx . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

1-Aminoanthracene has potential applications in various fields. It has been used as a fluorescent probe to investigate different protein cavities . It also shows potential for studying general anesthetic distribution in vivo at the cellular and subcellular levels . Furthermore, it has been used in the synthesis and study of photo-physical properties of bichromophoric systems .

properties

IUPAC Name

anthracen-1-amine
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InChI

InChI=1S/C14H11N/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,15H2
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InChI Key

YUENFNPLGJCNRB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N
Source PubChem
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Molecular Formula

C14H11N
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DSSTOX Substance ID

DTXSID00209859
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Molecular Weight

193.24 g/mol
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Physical Description

Dark brown powder; [Sigma-Aldrich MSDS]
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Vapor Pressure

0.00000405 [mmHg]
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Product Name

1-Aminoanthracene

CAS RN

610-49-1, 62813-37-0
Record name 1-Aminoanthracene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
DK Moon, K Osakada, T Maruyama, K Kubota… - …, 1993 - ACS Publications
… ) and poly (1-aminoanthracene) have been … 1-aminoanthracene using H2O2 in the presence of Fe catalyst. The oxidative polymerizationof 1-aminonaphthalene and 1-aminoanthracene …
Number of citations: 85 pubs.acs.org
F Goncalves, C Silva, A Ribeiro… - ACS applied materials …, 2018 - ACS Publications
In this work, the anchorage of pig odorant binding protein (OBP-I) into liposomal membrane was promoted by the fusion of OBP-I with the anchor SP-DS3 peptide and with the (GQ) 20 …
Number of citations: 14 pubs.acs.org
RC Faria, LOS Bulhões - Electrochimica acta, 1999 - Elsevier
The electrooxidation of 1-aminoanthracene on platinum electrodes was investigated in acetonitrile using different supporting electrolytes by cycling the electrode potential in different …
Number of citations: 19 www.sciencedirect.com
D Kmiecik, JR Albani - Journal of fluorescence, 2010 - Springer
… The results obtained in the present study show that 1-Aminoanthracene disrupts β-lactoglobulin and OBP tertiary structures even at very low fluorophore / protein concentrations ratios. …
Number of citations: 26 link.springer.com
K Kaur, S Kumar - Tetrahedron, 2010 - Elsevier
To examine the consequences of nature and number of nitrogen atoms on metal ion sensing properties, four new molecular receptors based on 1-aminoanthracene-9,10-dione as …
Number of citations: 36 www.sciencedirect.com
CA Butts, J Xi, G Brannigan, AA Saad… - Proceedings of the …, 2009 - National Acad Sciences
We identified a fluorophore, 1-aminoanthracene (1-AMA), that is anesthetic, potentiates GABAergic transmission, and gives an appropriate dissociation constant, K d ≈ 0.1 mM, for …
Number of citations: 55 www.pnas.org
SS Brar, D Pathak, A Mahajan… - … of Optoelectronics and …, 2012 - researchgate.net
… Here we report the low temperature processing of highly crystalline thin layers of 1-aminoanthracene compound onto the glass substrate using hot wall technique. These films have …
Number of citations: 2 www.researchgate.net
S Watanabe, K Kumagai, M Hasegawa… - Bulletin of the …, 2000 - journal.csj.jp
The absorption and fluorescence spectra of 1-aminoanthracene (AA) in various solvents have been compared with those of 1-dimethylaminoanthracene (DMAA). This comparison has …
Number of citations: 4 www.journal.csj.jp
RC Faria, LOS Bulhões - Analytica chimica acta, 1998 - Elsevier
… In this paper, we report the potentiometric response of poly(1-aminoanthracene) films prepared under different experimental conditions to different solution pH's. These modified …
Number of citations: 47 www.sciencedirect.com
F Gonçalves, TG Castro, NG Azoia, A Ribeiro, C Silva… - Scientific reports, 2018 - nature.com
Engineered odorant-binding proteins (OBPs) display tunable binding affinities triggered by temperature alterations. We designed and produced two engineered proteins based on OBP-…
Number of citations: 12 www.nature.com

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